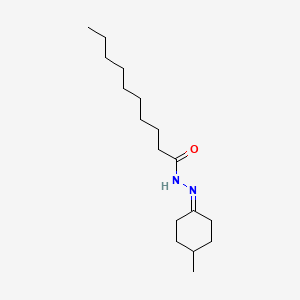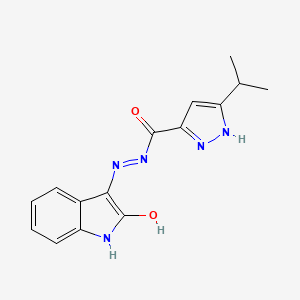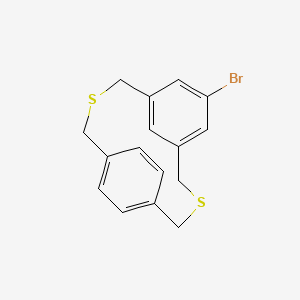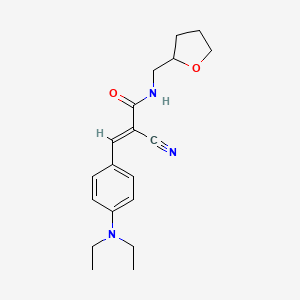![molecular formula C19H17N5OS B11970991 3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone](/img/structure/B11970991.png)
3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by the introduction of the hydrazone moiety. Common reagents used in these reactions include indole-2,3-dione, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of (3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
Indole-2,3-dione derivatives: These compounds share the indole core structure and exhibit similar chemical properties.
Hydrazone derivatives: Compounds with hydrazone moieties that have comparable reactivity and applications.
Uniqueness
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C19H17N5OS |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
3-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H17N5OS/c1-2-14-21-17(15-11-7-5-9-13(11)26-19(15)22-14)24-23-16-10-6-3-4-8-12(10)20-18(16)25/h3-4,6,8,20,25H,2,5,7,9H2,1H3 |
InChI 键 |
VIQKPURUPNZOEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)N=NC4=C(NC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)

![7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)





![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11970949.png)

![(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970968.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970979.png)
